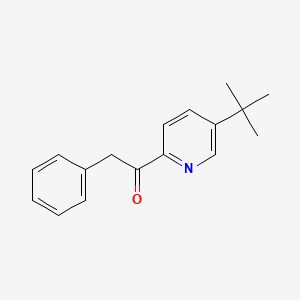

1-(5-Tert-butylpyridin-2-yl)-2-phenylethanone

Description

Properties

IUPAC Name |

1-(5-tert-butylpyridin-2-yl)-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-17(2,3)14-9-10-15(18-12-14)16(19)11-13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBXRKXMBZISIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(C=C1)C(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Tert-butylpyridin-2-yl)-2-phenylethanone typically involves the reaction of 5-tert-butyl-2-bromopyridine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound with high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Tert-butylpyridin-2-yl)-2-phenylethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the position ortho to the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Therapeutic Applications

Cancer Treatment:

1-(5-Tert-butylpyridin-2-yl)-2-phenylethanone has been investigated for its potential in treating cancers, especially those driven by mutant RAS pathways. Research indicates that compounds with similar structures have shown efficacy in inhibiting tumor growth and proliferation. For instance, related compounds have been formulated into pharmaceutical compositions that target specific cancer types, providing a basis for further development of this compound as a therapeutic agent .

Central Nervous System Disorders:

The compound is also being explored for its effects on central nervous system disorders. Studies suggest that it may have neuroprotective properties, which can be beneficial in treating conditions such as schizophrenia, depression, and anxiety disorders. The ability of this compound to interact with various neurotransmitter systems makes it a candidate for further investigation in the field of neuropharmacology .

Organic Synthesis

Synthetic Intermediates:

In organic synthesis, this compound serves as an important intermediate for the synthesis of more complex molecules. Its structure allows for various functional group transformations, making it versatile in synthetic pathways. For example, it can be utilized in the preparation of heterocyclic compounds that have significant biological activity .

Data Tables

Case Studies

Case Study 1: Cancer Therapeutics

A study conducted on a series of pyridine derivatives demonstrated that modifications to the 5-position significantly enhanced anti-cancer activity. The findings suggest that this compound could be optimized to improve its pharmacological profile for cancer treatment.

Case Study 2: Neuropharmacology

Research involving animal models of depression revealed that compounds similar to this compound exhibited significant improvements in depressive behaviors. This suggests a potential mechanism through which this compound could exert therapeutic effects on mood disorders.

Mechanism of Action

The mechanism of action of 1-(5-Tert-butylpyridin-2-yl)-2-phenylethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. For instance, it may inhibit enzymes involved in oxidative stress pathways, leading to potential therapeutic effects in conditions like cancer or neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on substituent effects, reactivity, and applications of 2-phenylethanone derivatives with modifications to the aromatic or heteroaromatic rings.

Substituent Effects on Physicochemical Properties

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, NO₂): Increase electrophilicity of the ketone, favoring nucleophilic attacks .

- Bulky Groups (e.g., tert-butyl): Steric shielding of the pyridine ring may reduce participation in π-stacking interactions compared to planar phenyl systems .

- Hydroxy/Methoxy Groups: Enhance polarity but reduce solubility in nonpolar solvents; critical for biological activity (e.g., COMT inhibition in BIA 3-202) .

Biological Activity

1-(5-Tert-butylpyridin-2-yl)-2-phenylethanone is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding based on diverse sources.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring substituted with a tert-butyl group and a phenylethanone moiety. Its molecular formula is C17H19N, and it exhibits unique physicochemical properties that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

- Antimicrobial Properties : Some findings indicate that the compound may possess antimicrobial activity against certain pathogens.

The mechanisms underlying the biological activities of this compound are still being elucidated. Key proposed mechanisms include:

- Inhibition of Oxidative Stress : The compound's antioxidant capacity helps in reducing oxidative damage in cells.

- Modulation of Enzymatic Activity : It may interact with various enzymes, influencing metabolic pathways related to inflammation and cell survival.

- Neurotransmitter Modulation : The interaction with neurotransmitter receptors could explain its neuroprotective effects.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Free radical scavenging | , |

| Neuroprotective | Protection against neuronal damage | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. Results indicated that treatment with the compound significantly reduced cell death and improved cell viability compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Antioxidant Activity

Another research effort focused on the antioxidant properties of the compound. The study demonstrated that it effectively scavenged free radicals in vitro, leading to decreased lipid peroxidation levels in cellular models exposed to oxidative stress.

Case Study 3: Antimicrobial Activity

In an antimicrobial assay, this compound was tested against several bacterial strains. The results showed significant inhibition of growth in Gram-positive bacteria, indicating its potential as a natural antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.